Xenon;hexahydrate

Description

Properties

CAS No. |

53179-68-3 |

|---|---|

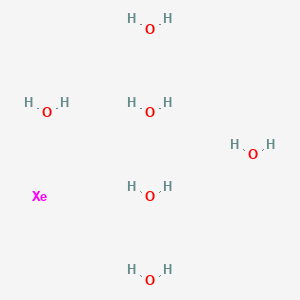

Molecular Formula |

H12O6Xe |

Molecular Weight |

239.39 g/mol |

IUPAC Name |

xenon;hexahydrate |

InChI |

InChI=1S/6H2O.Xe/h6*1H2; |

InChI Key |

SGHCTKMPXDSFCA-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.[Xe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Xenon hexahydrate can be synthesized by exposing xenon gas to water under high pressure. The formation of xenon hydrate typically occurs at pressures up to 17.2 bar and temperatures ranging from 25°C to 100°C . The cubic structure I xenon hydrate forms at ambient pressure and does not undergo phase transitions under the studied conditions .

Industrial Production Methods

Industrial production of xenon hexahydrate involves cryogenic distillation and gas hydrate technology. Cryogenic distillation is an energy-intensive process used to separate and purify noble gases from atmospheric air . Gas hydrate technology offers a cost-effective alternative, where xenon is captured and concentrated through hydrate formation and dissociation stages .

Chemical Reactions Analysis

Decomposition and Stability

Xenon hexahydrate decomposes under thermal or pressure changes:

Structural and Thermodynamic Data

Experimental studies reveal key properties:

| Property | Structure I Clathrate | Structure B Clathrate |

|---|---|---|

| Stability Range | 0.8–1.8 GPa | 1.8–2.5 GPa |

| Crystal System | Cubic | Tetragonal |

| Unit Cell Volume (ų) | 1,558.9 | 712.1 |

| Bulk Modulus (GPa) | 9 ± 1 | 45 ± 5 |

| Guest/Host Ratio | 8 Xe : 46 H₂O | 4 Xe : 24 H₂O |

Data derived from synchrotron x-ray diffraction and Raman spectroscopy .

Hydrolysis and Solubility

-

Solubility :

Xenon exhibits higher water solubility (110.9 cm³/kg at 19.6°C) compared to other noble gases, stabilizing hydrate formation .

Phase Transitions Under Pressure

High-pressure studies demonstrate sequential transformations:

-

Structure I → Structure B : At 1.8 GPa, accompanied by a 54% volume reduction .

-

Clathrate → Ice VII + Solid Xe : Above 2.5 GPa, marked by loss of clathrate Raman signatures .

Mechanistic Insights

Scientific Research Applications

Xenon hexahydrate has numerous applications in scientific research:

Chemistry: Used as a model for studying clathrate gas hydrates and their behavior under high pressures.

Biology: Xenon has neuroprotective properties and is used in studies related to hypoxia and ischemia.

Industry: Xenon is used in lighting, medical imaging, and space exploration due to its unique properties.

Mechanism of Action

Xenon exerts its effects by binding to the glycine site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor, blocking it competitively . This blockage prevents overstimulation of NMDA receptors, inhibiting downstream calcium accumulation and cell death pathways . Xenon also interacts with cell proteins and membrane constituents, contributing to its anesthetic potency .

Comparison with Similar Compounds

Structural and Compositional Differences

Clathrate Hydrates vs. Ionic Hexahydrates

- Metal Hexahydrates: Ionic compounds where water molecules coordinate to a central metal ion. Examples include: Nickel Sulfate Hexahydrate (NiSO₄·6H₂O): Forms chiral α-crystals with distinct optical properties (e.g., circular dichroism) . Calcium Chloride Hexahydrate (CaCl₂·6H₂O): A phase-change material (PCM) used for thermal energy storage; exhibits supercooling challenges . Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O): Used in metal-organic framework (MOF) synthesis due to its solubility and coordination flexibility .

Hydration Number Variability

- Hexahydrates vs. Other Hydrates :

- Oxovanadium(IV) Phosphates : Hexa- and heptahydrates exhibit similar triclinic structures but differ in lattice parameters (e.g., β-hexahydrate has double the lattice constant a of β-heptahydrate) .

- CaAA Trihydrate vs. CaMgAA Hexahydrate : X-ray diffraction (XRD) reveals distinct 2θ regions (14.7–18.3 and 18.8–20.1) due to magnesium substitution and hydration differences .

Stability and Formation Conditions

Functional and Application Differences

- Xenon Hexahydrate: Primarily studied for gas entrapment and isotopic separation (e.g., Xe-129 vs. Xe-132) .

- Metal Hexahydrates: Optical and Catalytic Uses: NiSO₄·6H₂O enables asymmetric autocatalysis in chiral reactions , while HoCl₃·6H₂O catalyzes pharmaceutical synthesis . Energy Storage: CaCl₂·6H₂O and FeCl₃·6H₂O are PCMs but require nucleators (e.g., SrCl₂·6H₂O) to mitigate supercooling . Material Synthesis: Co(NO₃)₂·6H₂O and Mn(ClO₄)₂·6H₂O serve as precursors for MOFs and coordination polymers .

Chemical Reactivity and Bonding

- Xenon Hexahydrate: No covalent bonds; xenon remains chemically inert within water cages .

- Xenon Fluorides (e.g., XeF₆): Contrastingly, these involve strong Xe-F covalent bonds and act as oxidizing agents .

- Metal Hexahydrates : Feature ionic bonding (e.g., [Ni(H₂O)₆]²⁺ and SO₄²⁻ in NiSO₄·6H₂O) with reversible dehydration upon heating .

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for characterizing xenon compounds, and how do experimental parameters influence data interpretation?

- Methodology : Use UV-Vis and photoluminescence spectroscopy with xenon lamp excitation (e.g., Shimadzu RF-5301 PC Spectrofluorophotometer). Calibrate excitation wavelengths (e.g., 400 nm) and vary concentrations (e.g., 0.004×10⁻¹ M to 1.5×10⁻¹ M) to observe emission peaks. Assign transitions via established energy levels (e.g., Sm³+ ions at 562–705 nm) and validate against prior studies .

- Key Considerations : Ensure consistent temperature control and solvent purity to avoid quenching effects.

Q. How can xenon hexafluoride (XeF₆) be synthesized and stabilized for experimental use?

- Methodology : React xenon gas with fluorine under controlled pressure and temperature. Use alkali metal fluorides (e.g., KF) to stabilize XeF₆ as salts like [NF₄⁺][XeF₇⁻]. Characterize via NMR or X-ray diffraction to confirm anion structures .

- Key Considerations : Handle hygroscopic compounds in inert atmospheres to prevent hydrolysis.

Q. What are the standard protocols for preparing xenon-based contrast agents in MRI research?

- Methodology : Hyperpolarize xenon gas via spin-exchange optical pumping. Inject cucurbit[6]uril (CB6) cages intravenously in model organisms (e.g., rats) and monitor xenon-CB6 interactions via MRI signal reduction .

- Key Considerations : Optimize xenon-oxygen ventilation ratios (e.g., 80:20) to maintain physiological stability.

Advanced Research Questions

Q. How can researchers resolve contradictions in xenon-based dark matter detection data?

- Methodology : Analyze dual-phase xenon time-projection chamber data (e.g., LUX experiment) using profile-likelihood statistical models. Compare background-only hypotheses with low-mass WIMP signals (e.g., cross-section limits of 7.6×10⁻⁴⁶ cm² at 33 GeV/c²) .

- Key Considerations : Account for fiducial volume adjustments (e.g., 118 kg) and PMT calibration errors in underground detectors .

Q. What strategies mitigate signal interference in hyperpolarized xenon biosensors for molecular imaging?

- Methodology : Implement cryogenic NMR spectroscopy to isolate xenon-CB6 signals. Use gradient echo pulse sequences to suppress free xenon noise .

- Key Considerations : Validate cage-binding efficiency via titration assays and control for endogenous gas interactions.

Q. How does hydration state influence the reactivity of xenon compounds in aqueous systems?

- Methodology : Compare kinetic data of hydrated vs. anhydrous xenon fluorides (e.g., XeF₂ vs. XeF₆) in hydrolysis reactions. Monitor pH-dependent equilibria (e.g., XeO₃ formation from H₄XeO₆) via potentiometric titration .

- Key Considerations : Use isotopic labeling (¹⁸O) to trace oxygen sources in hydrolysis pathways.

Q. What experimental designs optimize xenon delivery systems for neuroprotective studies?

- Methodology : Develop closed-loop xenon delivery systems with real-time gas concentration monitoring. Test neuroprotection in ischemia models using EEG and histopathology endpoints .

- Key Considerations : Balance xenon’s anesthetic properties (e.g., NMDA receptor inhibition) with hypoxia risks in vivo.

Data Analysis and Validation

Q. How should researchers statistically validate concentration-dependent effects in xenon compound studies?

- Methodology : Perform t-tests or ANOVA on triplicate datasets (e.g., sweat production assays with aluminum chloride hexahydrate). Use SPSS or R to calculate standard deviations and p-values .

- Key Considerations : Apply Bonferroni corrections for multiple comparisons and report effect sizes.

Q. What metrics ensure reproducibility in xenon laser applications for photolithography?

- Methodology : Calibrate xenon excimer lasers (176 nm wavelength) using interferometry. Validate beam uniformity via ablation patterns on silicon wafers .

- Key Considerations : Control for gas purity (≥5N) and discharge voltage stability.

Experimental Design Notes

- Instrumentation : Prioritize spectrofluorophotometers with xenon lamps for high-intensity excitation .

- Safety Protocols : Use fluorine-resistant materials (e.g., Monel) in xenon fluoride synthesis to prevent corrosion .

- Ethical Compliance : Adhere to IACUC guidelines for xenon ventilation studies in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.